Cas no 920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) structure
920504-00-3 structure
Nom du produit:(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Numéro CAS:920504-00-3
Le MF:C31H54S2Sn2
Mégawatts:728.310465335846
MDL:MFCD27923077
CID:1090217
PubChem ID:44203213

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Propriétés chimiques et physiques

Nom et identifiant

    • (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
    • 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[2,1-b:3,4-b']dithiophene
    • 1,1′-[4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] (ACI)
    • 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta-[2,1-b
    • 3,4-b′]dithiophene
    • 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophene
    • 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene
    • 4,4-Bis-(2-ethylhexyl)-2,6-bis-trimethylstannyl-4H-cyclopenta[2,1-b
    • [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)
    • 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4h-cyclopenta-[2,1-b:3,4-b']dithiophene
    • [7,7-BIS(2-ETHYLHEXYL)-10-(TRIMETHYLSTANNYL)-3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAEN-4-YL]TRIMETHYLSTANNANE
    • DTXSID10657887
    • ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
    • [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
    • SCHEMBL1172918
    • 920504-00-3
    • (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
    • 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
    • F75852
    • MDL: MFCD27923077
    • Piscine à noyau: 1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
    • La clé Inchi: ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
    • Sourire: S1C([Sn](C)(C)C)=CC2=C1C1=C(C2(CC(CCCC)CC)CC(CCCC)CC)C=C([Sn](C)(C)C)S1

Propriétés calculées

  • Qualité précise: 736.21800
  • Masse isotopique unique: 730.17110g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 35
  • Nombre de liaisons rotatives: 12
  • Complexité: 595
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 56.5Ų

Propriétés expérimentales

  • Le PSA: 0.00000
  • Le LogP: 11.73080

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A169005744-1g
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 95%
1g
$1115.88 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B958286-250mg
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 95%
250mg
¥697.50 2022-10-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1686562-100mg
DTC26-2Sn
920504-00-3 98%
100mg
¥554.00 2024-04-25
Aaron
AR01EEHW-1g
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 98%
1g
$303.00 2025-02-11
Aaron
AR01EEHW-100mg
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 98%
100mg
$69.00 2025-02-11
A2B Chem LLC
AX50488-250mg
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 95%
250mg
$125.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSW199-1g
[7,7-bis(2-ethylhexyl)-10-(trimethylstannyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-yl]trimethylstannane
920504-00-3 95%
1g
¥2225.0 2024-04-16
Aaron
AR01EEHW-250mg
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 98%
250mg
$117.00 2025-02-11
eNovation Chemicals LLC
D282058-250mg
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 97%
250mg
$198 2025-02-27
eNovation Chemicals LLC
D282058-1g
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
920504-00-3 97%
1g
$510 2025-02-27

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
Référence
D-A polymers for fluorescence/photoacoustic imaging and characterization of their photothermal properties
Zhu, Yaowei; Gu, Chuantao; Miao, Yawei; Yu, Bing; Shen, Youqing; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(42), 6576-6584

Méthode de production 2

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 3 h, -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ;  -78 °C; -78 °C → rt; 20 h, rt
Référence
Panchromatic Conjugated Polymers Containing Alternating Donor/Acceptor Units for Photovoltaic Applications
Zhu, Zhengguo; Waller, David; Gaudiana, Russell; Morana, Mauro; Muehlbacher, David; et al, Macromolecules (Washington, 2007, 40(6), 1981-1986

Méthode de production 3

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt; rt → -78 °C; 30 min, -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
Référence
Dioxidephenanthrothiadiazole polymer as an electroluminescent material for LED and photovoltaic device
, Korea, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
Référence
Manufacture of high-purity fused polycyclic aromatic compounds, conjugated polymers manufactured from them, photoelectric converters using conjugated polymers, solar cells, and solar cell modules
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C; -78 °C → rt; 3 h, rt
1.2 Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Solution-state doping-assisted molecular ordering and enhanced thermoelectric properties of an amorphous polymer
Suh, Eui Hyun; Jeong, Moon-Ki; Lee, Kyumin; Jeong, WonJo; Jang, Jaeyoung ; et al, International Journal of Energy Research, 2021, 45(15), 21540-21551

Méthode de production 6

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
Référence
Synthesis, characterization and photovoltaic properties of poly(cyclopentadithiophene-alt-isoindigo)
Ho, Chun-Chih; Chang, Sheng-Yung; Huang, Tzu-Chia; Chen, Chien-Ann; Liao, Hsueh-Chung; et al, Polymer Chemistry, 2013, 4(20), 5351-5360

Méthode de production 7

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ;  -78 °C; -78 °C → rt; overnight, rt
Référence
Synthesis and photovoltaic properties of new near infrared absorption polymers based on C and N-bridged dithiophene and diketopyrrolopyrrole units
Deng, Dan; Gu, Li, Journal of Materials Science: Materials in Electronics, 2013, 24(8), 3029-3035

Méthode de production 8

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
Référence
Synthesis and side chain effect on optoelectronic properties of isoindigo-based low band gap polymers
Huang, Tzu-Chia; Ho, Chun-Chih; Chen, Chien-An; Su, Wei-Fang, PMSE Preprints, 2012, ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
Référence
Langmuir and Langmuir-Blodgett films of low-bandgap polymers
Braunger, Maria L. ; Assuncao da Silva, Edilene; Awada, Hussein; de Oliveira, Vinicius J. R.; Silva, Hugo Santos; et al, Polymer International, 2018, 67(8), 1028-1034

Méthode de production 10

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C; 3 h, rt
1.2 Solvents: Pentane ;  5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
Référence
A regioregular conjugated polymers which exhibit selected optical/or electrical properties
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
Référence
Method for producing conjugated polymers, photoelectric conversion elements, solar cells, and solar cell modules thereof
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
Référence
Side-Chain Engineering of Nonfullerene Acceptors for Near-Infrared Organic Photodetectors and Photovoltaics
Lee, Jaewon; Ko, Seo-Jin; Lee, Hansol; Huang, Jianfei; Zhu, Ziyue; et al, ACS Energy Letters, 2019, 4(6), 1401-1409

Méthode de production 13

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ;  -78 °C; -78 °C → rt; 16 h, rt
Référence
Synthesis and Photovoltaic Properties of Cyclopentadithiophene-Based Low-Bandgap Copolymers That Contain Electron-Withdrawing Thiazole Derivatives
Jung, In Hwan; Yu, Jinyoung; Jeong, Eunjae; Kim, Jinseck; Kwon, Sooncheol; et al, Chemistry - A European Journal, 2010, 16(12), 3743-3752

Méthode de production 14

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 1 h, -78 °C
1.2 17 h, rt
Référence
Benzobis(thiadiazole)-based alternating copolymer and an organic electronic device and an organic thin-film transistor thereof
, United States, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ;  -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ;  rt
Référence
Synthesis and characterization of cyclopentadithiophene-based low bandgap copolymers containing electron-deficient benzoselenadiazole derivatives for photovoltaic devices
Jung, In Hwan; Kim, Hoyeon; Park, Moo-Jin; Kim, Bongjun; Park, Jong-Hwa; et al, Journal of Polymer Science, 2010, 48(6), 1423-1432

Méthode de production 16

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
Référence
Method for regulating and controlling short-wave near infrared fluorescence of D-A type conjugated polymer
, China, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ;  rt
Référence
Photovoltaic Performance of Polymers Based on Dithienylthienopyrazines Bearing Thermocleavable Benzoate Esters
Helgesen, Martin; Krebs, Frederik C., Macromolecules (Washington, 2010, 43(3), 1253-1260

Méthode de production 18

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  overnight, rt
1.3 Reagents: Water
Référence
Semi-transparent low-donor content organic solar cells employing cyclopentadithiophene-based conjugated molecules
Lee, Jungho; Hernandez, Jeff L.; Pelse, Ian; Reynolds, John R.; Yang, Changduk, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(39), 10532-10537

Méthode de production 19

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Référence
Compounds containing electron rich and electron deficient regions and their use in organic electronic applications
, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ;  rt
Référence
Bisthienocyclopentadiene-fluorinated quinoxaline conjugated polymer
, China, , ,

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Raw materials

(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
A933932
Pureté:99%
Quantité:1g
Prix ($):279.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
sfd22828
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête